molecular formula C8H10ClNO B13460236 5-(Chloromethyl)-3-cyclobutyl-1,2-oxazole

5-(Chloromethyl)-3-cyclobutyl-1,2-oxazole

Cat. No.: B13460236
M. Wt: 171.62 g/mol
InChI Key: TZNWEATYGYLRKW-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-cyclobutyl-1,2-oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-cyclobutyl-1,2-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclobutylamine with chloroacetyl chloride, followed by cyclization with hydroxylamine to form the oxazole ring. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control temperature, pressure, and reactant concentrations, optimizing the reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-cyclobutyl-1,2-oxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

    Substitution: The chloromethyl group can be substituted with various nucleophiles to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.

Major Products Formed

    Oxidation: Oxazole derivatives with various functional groups.

    Reduction: 3-cyclobutyl-1,2-oxazole.

    Substitution: A variety of substituted oxazole compounds depending on the nucleophile used.

Scientific Research Applications

5-(Chloromethyl)-3-cyclobutyl-1,2-oxazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-cyclobutyl-1,2-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their normal function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-2-methoxy-benzaldehyde
  • 5-(Chloromethyl)furfural
  • 5-(Chloromethyl)-2-hydroxyl-benzaldehyde

Uniqueness

5-(Chloromethyl)-3-cyclobutyl-1,2-oxazole is unique due to its cyclobutyl group, which imparts distinct steric and electronic properties compared to other similar compounds

Properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

5-(chloromethyl)-3-cyclobutyl-1,2-oxazole

InChI

InChI=1S/C8H10ClNO/c9-5-7-4-8(10-11-7)6-2-1-3-6/h4,6H,1-3,5H2

InChI Key

TZNWEATYGYLRKW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=NOC(=C2)CCl

Origin of Product

United States

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